Trityl isothiocyanate

Descripción

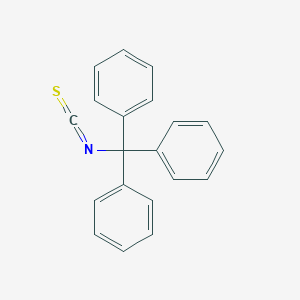

Structure

3D Structure

Propiedades

IUPAC Name |

[isothiocyanato(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NS/c22-16-21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZHAUXTGFNYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169355 | |

| Record name | Trityl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1726-94-9 | |

| Record name | Trityl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trityl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trityl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trityl Isothiocyanate: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, structure, synthesis, and reactivity of trityl isothiocyanate, a versatile reagent in organic synthesis and drug discovery.

Introduction

Trityl isothiocyanate ((C₆H₅)₃CNCS), a member of the isothiocyanate family, is a valuable reagent in organic chemistry, particularly in the fields of solid-phase synthesis and the development of bioactive compounds. Its unique structural feature, the bulky trityl (triphenylmethyl) group, imparts specific reactivity and physical properties that make it a useful tool for chemists. This guide provides a detailed overview of the chemical properties, structure, synthesis, and key applications of trityl isothiocyanate, with a focus on experimental protocols and data relevant to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The structure of trityl isothiocyanate is characterized by a central quaternary carbon atom bonded to three phenyl rings and an isothiocyanate functional group (-N=C=S).

graph Trityl_Isothiocyanate_Structure {

layout=neato;

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

C_quat [label="C", pos="0,0!", fillcolor="#FFFFFF", fontcolor="#202124"];

N [label="N", pos="1.5,0!", fillcolor="#FFFFFF", fontcolor="#202124"];

C_iso [label="C", pos="2.5,0!", fillcolor="#FFFFFF", fontcolor="#202124"];

S [label="S", pos="3.5,0!", fillcolor="#FFFFFF", fontcolor="#202124"];

P1 [label="C₆H₅", pos="-0.866,-0.5!", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

P2 [label="C₆H₅", pos="0.866,-0.5!", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

P3 [label="C₆H₅", pos="0,1!", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

C_quat -- P1;

C_quat -- P2;

C_quat -- P3;

C_quat -- N;

N -- C_iso [label="="];

C_iso -- S [label="="];

}

Caption: Workflow for thiourea synthesis using trityl isothiocyanate on a solid support.

Experimental Protocol: Solid-Phase Synthesis of Thioureas [1]

-

Preparation of Trityl Isothiocyanate Resin:

-

Swell trityl chloride resin in anhydrous dichloromethane (DCM).

-

Add a solution of potassium thiocyanate in a suitable solvent (e.g., a mixture of DCM and methanol).

-

Shake the mixture at room temperature for 24-48 hours.

-

Filter the resin, wash thoroughly with DCM, methanol, and diethyl ether, and dry under vacuum.

-

Synthesis of Resin-Bound Thiourea:

-

Swell the trityl isothiocyanate resin in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Add a solution of the desired primary amine in DMF.

-

Shake the mixture at room temperature for 12-24 hours.

-

Filter the resin and wash extensively with DMF, DCM, and methanol to remove excess reagents.

-

Cleavage of Thiourea from the Resin:

-

Suspend the resin-bound thiourea in a cleavage cocktail, typically containing trifluoroacetic acid (TFA) in DCM (e.g., 5-20% TFA).

-

Stir the mixture at room temperature for 1-2 hours.

-

Filter the resin and collect the filtrate.

-

Evaporate the solvent from the filtrate to obtain the crude thiourea product, which can be further purified.

Spectroscopic Data

The characterization of trityl isothiocyanate is performed using standard spectroscopic techniques.

Table 3: Spectroscopic Data

Technique Data ¹H NMR (CDCl₃) δ ~7.2-7.5 (m, 15H, Ar-H) ppm ¹³C NMR (CDCl₃) δ ~142 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~70 (quaternary C), ~140 (-N=C=S) ppm FT-IR (KBr Pellet) ~2100 cm⁻¹ (strong, sharp, characteristic -N=C=S stretch) Mass Spectrometry (EI) m/z 243 [(C₆H₅)₃C]⁺ (base peak), 301 [M]⁺

Experimental Protocols for Spectroscopic Analysis:

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of trityl isothiocyanate in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

FT-IR Spectroscopy:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of trityl isothiocyanate (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared spectrometer.

-

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). The NIST WebBook provides a reference mass spectrum for trityl isothiocyanate obtained by electron ionization.[2]

Safety and Handling

Trityl isothiocyanate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Wear personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

Trityl isothiocyanate is a versatile and valuable reagent for organic chemists. Its well-defined reactivity, particularly with amines, and its utility in solid-phase synthesis make it a powerful tool for the construction of diverse molecular architectures, including those with potential applications in drug discovery and materials science. The experimental protocols and data provided in this guide offer a comprehensive resource for researchers utilizing this important chemical compound.

References

An In-depth Technical Guide to the Synthesis of Trityl Isothiocyanate from Trityl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trityl isothiocyanate from trityl chloride, a key reaction for introducing the versatile isothiocyanate functional group attached to a sterically bulky trityl moiety. This compound serves as a valuable reagent in organic synthesis and drug development, particularly in the construction of complex molecules and as a linker in solid-phase synthesis. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and thorough characterization of the final product.

Core Synthesis and Characterization Data

The synthesis of trityl isothiocyanate from trityl chloride is a straightforward nucleophilic substitution reaction. The quantitative data associated with the starting material, reagents, and the final product are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Product Information | |

| IUPAC Name | [Isothiocyanato(diphenyl)methyl]benzene |

| CAS Number | 1726-94-9 |

| Molecular Formula | C₂₀H₁₅NS |

| Molecular Weight | 301.40 g/mol |

| Melting Point | 136-140 °C |

| Reactant Information | |

| Starting Material | Trityl Chloride (Triphenylmethyl chloride) |

| Reagents | Sodium Thiocyanate (NaSCN) or Tetrabutylammonium Thiocyanate (Bu₄NSCN) |

| Solvents | Acetone, Dichloromethane |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 15H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 142.5 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 70.5 (C-NCS), 148.0 (NCS) |

| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~2046 (-NCS asymmetric stretch)[1], ~1595, 1490, 1445 (Ar C=C) |

| Reaction Parameters | |

| Typical Yield | High (e.g., up to 96% for solid-phase synthesis)[2] |

Experimental Protocols

Two primary methods for the synthesis of trityl isothiocyanate from trityl chloride are detailed below: a solution-phase synthesis using sodium thiocyanate and a solid-phase synthesis employing a trityl chloride resin.

Method 1: Solution-Phase Synthesis with Sodium Thiocyanate

This protocol describes the synthesis of trityl isothiocyanate in a homogenous solution.

Materials:

-

Trityl chloride (1.0 eq)

-

Sodium thiocyanate (1.2 eq)

-

Anhydrous Acetone

-

Hexane (for recrystallization)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve trityl chloride in anhydrous acetone.

-

Reagent Addition: Add sodium thiocyanate to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid sodium chloride byproduct and wash it with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from hot hexane to yield pure, crystalline trityl isothiocyanate.[1]

Method 2: Solid-Phase Synthesis

This method is particularly useful for applications in combinatorial chemistry and solid-phase organic synthesis.

Materials:

-

Trityl chloride resin (1.0 eq)

-

Tetrabutylammonium thiocyanate (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Reaction vessel suitable for solid-phase synthesis (e.g., fritted syringe or specialized reactor)

-

Shaker or overhead stirrer

Procedure:

-

Resin Swelling: Swell the trityl chloride resin in anhydrous dichloromethane in the reaction vessel.

-

Reagent Addition: Add a solution of tetrabutylammonium thiocyanate in anhydrous dichloromethane to the swollen resin.

-

Reaction: Agitate the mixture at ambient temperature for approximately 48-50 hours.

-

Washing: After the reaction period, filter the resin and wash it sequentially with dichloromethane, tetrahydrofuran (THF), and methanol to remove excess reagents and byproducts.

-

Drying: Dry the resulting trityl isothiocyanate resin under reduced pressure. The loading of the isothiocyanate group can be determined by elemental analysis or by a subsequent reaction and cleavage from the resin.

Reaction Workflow and Logic

The synthesis of trityl isothiocyanate from trityl chloride follows a straightforward nucleophilic substitution pathway. The workflow for the solution-phase synthesis is depicted in the following diagram.

Caption: Solution-phase synthesis workflow for trityl isothiocyanate.

Signaling Pathways and Logical Relationships

The underlying chemical transformation is an SN1-type reaction, facilitated by the stability of the intermediate trityl cation. The thiocyanate anion can then act as a nucleophile.

Caption: Simplified logical diagram of the reaction mechanism.

References

Trityl Isothiocyanate: A Comprehensive Technical Guide to its Mechanism of Action in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of trityl isothiocyanate (Trt-NCS) in organic reactions. Trityl isothiocyanate is a versatile reagent, primarily utilized for its reactivity towards nucleophiles and the unique properties of the trityl protecting group. This document provides a detailed overview of its synthesis, reaction mechanisms, and applications, with a focus on providing practical experimental protocols and quantitative data.

Core Principles of Trityl Isothiocyanate Reactivity

The chemical behavior of trityl isothiocyanate is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate functional group (-N=C=S). This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. The bulky trityl (triphenylmethyl) group significantly influences the reagent's steric profile and provides a valuable acid-labile protecting group.

The primary reaction of trityl isothiocyanate involves the nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate, leading to the formation of a stable N,N'-disubstituted thiourea. This reaction is highly efficient and forms the basis for many of its applications in organic synthesis.

Synthesis of Trityl Isothiocyanate Resin

Trityl isothiocyanate is often used in solid-phase synthesis, where it is immobilized on a resin. The synthesis of trityl isothiocyanate resin is typically achieved from commercially available trityl chloride resin.

Mechanism of Action with Nucleophiles

The core reactivity of trityl isothiocyanate is its reaction with nucleophiles. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isothiocyanate group.

Reaction with Amines: Formation of Thioureas

The most prominent reaction of trityl isothiocyanate is with primary and secondary amines to form N-trityl-N'-substituted thioureas.[1] This reaction proceeds via a nucleophilic addition mechanism.

This reaction is generally high-yielding and can be carried out under mild conditions. The trityl group can later be removed under acidic conditions, making trityl isothiocyanate a useful reagent for the temporary protection of amines.

Reaction with Other Nucleophiles

Trityl isothiocyanate can also react with other nucleophiles, although these reactions are less common than its reaction with amines.

-

Alcohols and Thiols: In the presence of a base, isothiocyanates can react with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively. The reaction with thiols is often reversible.[2]

-

Amino Acids: Trityl isothiocyanate can react with the amino group of amino acids or amino acid esters.[3][4]

Applications in Organic Synthesis

The primary application of trityl isothiocyanate in organic synthesis is as a precursor for the synthesis of various nitrogen- and sulfur-containing compounds.

Solid-Phase Synthesis of Heterocycles

Trityl isothiocyanate resin is a valuable tool in combinatorial chemistry for the solid-phase synthesis of various heterocyclic compounds.[1]

Use as a Protecting Group

The trityl group is a bulky and acid-labile protecting group.[5][6] Its lability in acidic conditions, while being stable to basic and nucleophilic reagents, makes it a valuable tool in multi-step synthesis. Trityl isothiocyanate can be used to introduce a protected amino group in the form of a thiourea.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of thioureas from isothiocyanates and related deprotection reactions. Data for trityl isothiocyanate in solution is limited; therefore, data for analogous reactions are included for comparison.

| Reaction | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Thiourea Formation (Solid-Phase) | Trityl isothiocyanate resin, various amines | Dichloromethane | Room Temperature | 24 h | Quantitative | [1] |

| Thiourea Formation (Solution) | Phenyl isothiocyanate, N-methylaniline | Toluene | 50 | 6 h | High | [7] |

| Trityl Group Deprotection (Amine) | N-trityl substrate | Trifluoroacetic Acid in Dichloromethane | Room Temperature | 1 - 4 h | >90 | [5] |

| Trityl Group Deprotection (Amine) | N-trityl substrate | 88-97% Formic Acid | Room Temperature | 3 min - 2 h | 85 - 95 | [5] |

Experimental Protocols

General Protocol for the Synthesis of N-Trityl-N'-substituted Thiourea (Solution Phase)

This is a generalized protocol based on the synthesis of other thioureas, as specific detailed protocols for trityl isothiocyanate in solution are not widely available. Optimization may be required.

Materials:

-

Trityl isothiocyanate

-

Primary or secondary amine (1.0 equivalent)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane, or Tetrahydrofuran)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve trityl isothiocyanate (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add the amine (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, the N-trityl-N'-substituted thiourea, can be purified by column chromatography on silica gel or by recrystallization.

Protocol for the Deprotection of an N-Trityl Group using Trifluoroacetic Acid (TFA)[5]

Materials:

-

N-trityl-protected substrate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard glassware for organic synthesis

-

Rotary evaporator

Procedure:

-

Dissolve the N-trityl-protected substrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.

-

To the stirred solution, add TFA (2.0 - 10.0 equivalents) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically based on the substrate's reactivity.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude deprotected product can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol byproduct is typically easily separated by chromatography.

Conclusion

Trityl isothiocyanate serves as a valuable reagent in organic synthesis, primarily for the preparation of N-trityl-N'-substituted thioureas. Its reactivity is governed by the electrophilic nature of the isothiocyanate carbon, while the trityl group offers the advantages of a sterically bulky and acid-labile protecting group. This guide has provided a comprehensive overview of its mechanism of action, applications in solid-phase and solution-phase synthesis, and detailed experimental protocols for its use and deprotection. A thorough understanding of these principles is essential for researchers and professionals in the fields of organic chemistry and drug development to effectively utilize this versatile reagent.

References

- 1. Trityl isothiocyanate support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mazams.weebly.com [mazams.weebly.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

Navigating the Terrain of Trityl Isothiocyanate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Trityl isothiocyanate, a versatile reagent in organic synthesis, particularly in the construction of heterocyclic scaffolds, presents unique challenges and opportunities related to its solubility and stability. A thorough understanding of its behavior in various solvents is paramount for its effective application in research and drug development. This technical guide provides an in-depth analysis of the solubility and stability of Trityl isothiocyanate, offering a framework for its handling, storage, and use in experimental settings. While direct quantitative data for Trityl isothiocyanate is limited in publicly available literature, this guide leverages established principles of organic chemistry and data from analogous compounds to provide reliable qualitative assessments and detailed experimental protocols for researchers to determine these properties in their own laboratories.

Core Concepts: Understanding the Dichotomy of the Trityl Isothiocyanate Moiety

The physicochemical properties of Trityl isothiocyanate are dictated by the interplay of its two key functional components: the bulky, nonpolar trityl (triphenylmethyl) group and the reactive, electrophilic isothiocyanate group.

-

The Trityl Group: This large, hydrophobic group significantly influences the compound's solubility, rendering it more soluble in nonpolar organic solvents. It also confers sensitivity to acidic conditions, a critical factor in its stability.

-

The Isothiocyanate Group: This functional group is a potent electrophile, making it susceptible to nucleophilic attack. This reactivity is the basis for its synthetic utility but also a primary pathway for its degradation, particularly in the presence of protic solvents or other nucleophiles.

Solubility Profile

Table 1: Qualitative Solubility of Trityl Isothiocyanate in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | Good to Moderate | The polarity of these solvents can solvate the isothiocyanate group, while their organic nature accommodates the trityl group. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Excellent | These solvents are of intermediate polarity and are excellent at dissolving large, nonpolar organic molecules. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Moderate to Good | THF is a good solvent for a wide range of organic compounds. Diethyl ether, being less polar, is also expected to be a suitable solvent. |

| Aromatic | Toluene, Benzene | Good | The aromatic nature of these solvents will have favorable π-stacking interactions with the phenyl rings of the trityl group. |

| Protic | Alcohols (Methanol, Ethanol), Water | Poor and Reactive | Solubility is expected to be low due to the high polarity of these solvents. More importantly, the isothiocyanate group can react with the hydroxyl groups, leading to degradation rather than simple dissolution.[1][2] |

| Nonpolar | Hexanes, Heptane | Moderate to Poor | While the trityl group is nonpolar, the polarity of the isothiocyanate group may limit solubility in highly nonpolar alkane solvents. |

Stability Considerations

The stability of Trityl isothiocyanate is a critical factor for its successful use. Degradation can occur through several pathways, primarily involving the isothiocyanate and trityl functionalities.

Key Factors Influencing Stability:

-

Moisture and Protic Solvents: The electrophilic carbon of the isothiocyanate group is susceptible to nucleophilic attack by water and alcohols, leading to the formation of a thiocarbamic acid (which is unstable and can decompose) or a thiocarbamate, respectively.[1][2] The bulky trityl group may offer some steric hindrance, slowing this reaction compared to smaller isothiocyanates.

-

Acidic Conditions: The trityl group is readily cleaved under acidic conditions, forming the highly stable trityl cation. Therefore, exposure to acids, including acidic impurities in solvents, should be strictly avoided.

-

Temperature: As with most chemical reagents, elevated temperatures can accelerate degradation pathways. For long-term storage, refrigeration (2-8°C) is recommended.

-

Light: While not extensively documented for Trityl isothiocyanate specifically, some trityl compounds can be sensitive to light. Photocatalytic cleavage of trityl ethers has been reported under neutral pH conditions, suggesting that protection from light is a prudent measure for long-term storage and during reactions.[3]

-

Nucleophiles: Strong nucleophiles, such as primary and secondary amines, will readily react with the isothiocyanate group to form thioureas. This is the basis for its use in the synthesis of various nitrogen-containing heterocycles.[4]

Experimental Protocols

For researchers requiring precise quantitative data, the following experimental protocols provide a robust framework for determining the solubility and stability of Trityl isothiocyanate.

Protocol 1: Determination of Solubility using the Shake-Flask Method and HPLC Analysis

This method determines the equilibrium solubility of Trityl isothiocyanate in a given solvent at a specific temperature.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid Trityl isothiocyanate to a glass vial.

-

Add a known volume of the desired solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Allow the vial to stand to let undissolved solids settle. Centrifugation can be used for better separation.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Analyze the diluted sample using a validated HPLC method. A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water, with UV detection.[5]

-

Quantify the concentration of Trityl isothiocyanate by comparing the peak area to a standard calibration curve.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Protocol 2: Assessment of Stability by Monitoring Concentration over Time

This protocol assesses the stability of Trityl isothiocyanate in a specific solvent under defined conditions (e.g., temperature, light exposure).

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of Trityl isothiocyanate of known concentration in the solvent of interest.

-

-

Incubation:

-

Aliquot the stock solution into several sealed vials.

-

Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubation.

-

If necessary, dilute an aliquot of the solution to a suitable concentration for HPLC analysis.

-

Analyze the sample by HPLC to determine the concentration of Trityl isothiocyanate remaining.

-

-

Data Analysis:

-

Plot the concentration of Trityl isothiocyanate versus time.

-

The degradation rate and half-life (t½) of the compound under the tested conditions can be calculated from this data.

-

Visualizing Key Processes

To further aid in the understanding of the chemical behavior of Trityl isothiocyanate, the following diagrams, generated using the DOT language, illustrate a key reaction pathway and a standard experimental workflow.

Caption: Reaction of Trityl Isothiocyanate with Nucleophiles.

Caption: Workflow for Solubility Determination.

Conclusion

Trityl isothiocyanate is a valuable synthetic tool whose efficacy is intrinsically linked to its solubility and stability. While quantitative data remains elusive in the public domain, a solid understanding of its chemical nature allows for informed decisions regarding solvent selection and reaction conditions. This guide provides the foundational knowledge and practical methodologies for researchers to confidently work with Trityl isothiocyanate, enabling its successful application in the synthesis of novel molecules for scientific exploration and drug discovery.

References

- 1. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]

- 4. Buy Trityl isothiocyanate | 1726-94-9 [smolecule.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide on the Spectroscopic Data of Trityl Isothiocyanate

This guide provides a comprehensive overview of the spectroscopic data for Trityl isothiocyanate, targeting researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Chemical Structure and Properties

-

IUPAC Name: [isothiocyanato(diphenyl)methyl]benzene[1]

-

Synonyms: Triphenylmethyl isothiocyanate[2]

-

CAS Number: 1726-94-9[1]

-

Molecular Formula: C₂₀H₁₅NS[1]

-

Molecular Weight: 301.40 g/mol

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for Trityl isothiocyanate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Multiplet | 15H | Aromatic protons (Ar-H) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~127-132 | Aromatic carbons (Ar-C) | Expected complex pattern. |

| ~135 | Quaternary aromatic carbons (Ar-C) | |

| Not observed or very broad | Isothiocyanate carbon (-N=C=S) | The isothiocyanate carbon signal is often very broad or not observed ("near-silence") due to quadrupolar relaxation and the structural flexibility of the NCS group.[3][4] |

| ~70-80 | Quaternary aliphatic carbon (-C(Ph)₃) |

Note: Specific experimental ¹³C NMR chemical shifts for Trityl isothiocyanate are not detailed in the available literature. The provided ranges are based on data for related compounds and known spectral characteristics of the functional groups.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2140-1990 | Strong | Asymmetric stretch of the isothiocyanate group (-N=C=S)[5] |

| ~3030 | Medium to Weak | Aromatic C-H stretch |

| 1600-1450 | Medium to Strong | Aromatic C=C ring stretching |

| ~755 | Medium | C-S stretch[6] |

Note: Data is compiled from general isothiocyanate IR absorption tables and publicly available spectra. The intensity and exact position of the peaks can vary based on the sampling method (e.g., KBr pellet, thin film, or gas phase).

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 301 | Moderate | [M]⁺ (Molecular ion) |

| 243 | High | [M - NCS]⁺ or [C(C₆H₅)₃]⁺ (Trityl cation) |

| 165 | High | [C₁₃H₉]⁺ (Fluorenyl cation) |

Note: The fragmentation pattern is dominated by the stable trityl cation. Data is based on electron ionization mass spectra available from the NIST WebBook.[7]

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of Trityl isothiocyanate are not available in the literature. The following are generalized procedures for a solid organic compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Trityl isothiocyanate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired spectral resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard 300 or 500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

3.2. Infrared (IR) Spectroscopy

-

KBr Pellet Method: Grind a small amount (1-2 mg) of Trityl isothiocyanate with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pressing the Pellet: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of Trityl isothiocyanate into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a volatile solvent for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

Caption: Spectroscopic techniques for characterizing Trityl isothiocyanate.

Caption: General workflow for spectroscopic analysis of a chemical sample.

References

- 1. Trityl isothiocyanate | C20H15NS | CID 137175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trityl isothiocyanate [webbook.nist.gov]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Trityl isothiocyanate [webbook.nist.gov]

Trityl isothiocyanate electrophilic reactivity with nucleophiles

An In-depth Technical Guide to the Electrophilic Reactivity of Trityl Isothiocyanate

Introduction

Trityl isothiocyanate (Tr-NCS) is a versatile chemical reagent characterized by a bulky triphenylmethyl (trityl) group attached to the nitrogen atom of the isothiocyanate functional group (-N=C=S). This structure confers unique reactivity, making it a valuable tool in various scientific domains, particularly in organic synthesis and bioconjugation. The central carbon atom of the isothiocyanate moiety is highly electrophilic, rendering it susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive technical overview of the electrophilic reactions of trityl isothiocyanate, focusing on its interactions with common nucleophiles, quantitative reactivity data, and detailed experimental considerations for researchers, scientists, and drug development professionals.

The reactivity of isothiocyanates is pivotal in chemical biology for labeling lysine or cysteine residues in peptides and proteins.[1] The bulky trityl group, while sometimes presenting steric hindrance that can make synthesis challenging,[1] also plays a crucial role in modulating the reagent's reactivity and the properties of its adducts.

Core Reaction Mechanism

The fundamental reactivity of trityl isothiocyanate stems from the electrophilic character of the central carbon atom in the -N=C=S group. Nucleophiles attack this carbon, leading to the formation of a tetrahedral intermediate, which then typically rearranges to a stable addition product. The specific product formed is dependent on the nature of the attacking nucleophile.

The general mechanism involves the nucleophilic addition to the carbon-nitrogen double bond, which is analogous to the reactivity of isocyanates.[2] The presence of an electron-withdrawing acyl group can further enhance the reactivity of the isothiocyanate group.[3]

Caption: General mechanism of nucleophilic attack on trityl isothiocyanate.

Reactivity with Specific Nucleophiles

The interaction of trityl isothiocyanate with different nucleophiles yields distinct products, each with characteristic stability and formation kinetics.

Amines: Formation of Thioureas

Primary and secondary amines react readily with trityl isothiocyanate to form stable N,N'-disubstituted thiourea derivatives.[4] This reaction, known as aminolysis, is generally rapid and quantitative.[5][6] Kinetic studies on other isothiocyanates have shown that these reactions can involve kinetic terms that are second order in the amine, suggesting a mechanism where a second amine molecule facilitates a key proton transfer step in the rearrangement of the intermediate.[6]

The reaction is widely used in solid-phase synthesis, where trityl isothiocyanate resin serves as a precursor for various thiourea-based compounds and their derivatives, such as 2-aminothiazoles.[4]

Caption: Reaction of trityl isothiocyanate with an amine to form a thiourea.

Thiols: Formation of Dithiocarbamates

Thiols, with their strong nucleophilicity, react with isothiocyanates to form dithiocarbamate adducts.[7] This reaction is of significant interest in biology, as the cysteine residues in proteins provide thiol groups for conjugation.

A key characteristic of the reaction between isothiocyanates and thiols is its reversibility.[8] The dithiocarbamate product can regenerate the free isothiocyanate and thiol. This allows for the possibility of "transthiocarbamoylation," where the isothiocyanate moiety is transferred from one thiol to another.[8] This reversibility contrasts with the stable adducts formed with amines (lysine residues). Studies using peptide models have shown that while isothiocyanates react rapidly with cysteine, the adducts can decompose over time, followed by the formation of more stable adducts with lysine.[9][10]

Caption: Reversible reaction of trityl isothiocyanate with a thiol.

Alcohols and Water: Formation of Thiocarbamates

Alcohols and water can also act as nucleophiles, attacking isothiocyanates to form thiocarbamates (also known as thiourethanes). However, these reactions are typically much slower than those with amines or thiols.[5] The reaction of isocyanates with long-chain alcohols has been shown to exclusively yield carbamates, while reactions with small-chain alcohols may produce other byproducts.[11] The alcoholysis of isocyanates often involves the participation of multiple alcohol molecules in the reaction mechanism.[2] While this data is for isocyanates, similar principles of nucleophilic attack apply to isothiocyanates, though with different kinetics.

The relative stability of isothiocyanates in aqueous conditions is an important consideration. Studies on tetramethylrhodamine-6-isothiocyanate (6-TRITC), a related compound, showed that only 10-30% of the compound remained after 24 hours under aqueous peptide reaction conditions, indicating competing hydrolysis.[9]

Quantitative Reactivity Data

| Isothiocyanate Compound | Nucleophile (Peptide) | Reaction Time | Peptide Depletion (%) | Reference |

| 6-TRITC¹ | Lysine Peptide | 24 h | 31% | [9] |

| Phenyl isothiocyanate (PITC) | Lysine Peptide | 24 h | 13% | [9] |

| Ethyl isothiocyanate (EITC) | Lysine Peptide | 24 h | 7.8% | [9] |

| 6-TRITC¹ | Cysteine/Proline Peptide² | 2 min | 100% | [9] |

| PITC | Cysteine/Proline Peptide² | 42 min | 100% | [9] |

| EITC | Cysteine/Proline Peptide² | 2 min | 100% | [9] |

¹6-TRITC (tetramethylrhodamine-6-isothiocyanate) contains a trityl-like (though more complex) bulky group, making it a relevant, albeit imperfect, proxy. ²Peptide used was PHCKRM, containing several reactive amino acids. Depletion refers to the original peptide.

These data highlight two key points:

-

Reactivity Hierarchy: The reaction with cysteine (a thiol) is significantly faster than with lysine (an amine) under the tested conditions.[9]

-

Structural Effects: The bulky 6-TRITC was the most reactive of the three isothiocyanates tested with the lysine peptide, suggesting that steric hindrance from the trityl group does not necessarily preclude high reactivity.[9]

Experimental Protocols

The following section outlines a generalized methodology for the reaction of trityl isothiocyanate with a nucleophile, based on common laboratory practices described in the literature.[4][6][9]

Materials and Reagents

-

Trityl isothiocyanate (or trityl isothiocyanate functionalized resin)[4]

-

Nucleophile (e.g., primary amine, thiol-containing peptide)

-

Anhydrous solvent (e.g., diethyl ether, iso-octane, acetonitrile, or DMF)[6][12]

-

Base (if required, e.g., triethylamine for thiol reactions)[12]

-

Reaction vessel (e.g., round-bottom flask with magnetic stirrer)

-

Inert atmosphere supply (e.g., nitrogen or argon)

-

Analytical equipment (e.g., HPLC, TLC, LC-MS) for reaction monitoring

Generalized Procedure

-

Preparation: Dissolve the nucleophile in the chosen anhydrous solvent in the reaction vessel under an inert atmosphere. If using a solid-phase resin, swell the resin in the appropriate solvent.

-

Reagent Addition: Dissolve trityl isothiocyanate in the same solvent and add it to the nucleophile solution. The molar ratio will depend on the specific reaction, but a slight excess of the isothiocyanate (e.g., 1.1 to 1.5 equivalents) is common. For reactions with thiols, a non-nucleophilic base like triethylamine may be added to facilitate the formation of the more nucleophilic thiolate.[12]

-

Reaction: Stir the mixture at a controlled temperature (room temperature is often sufficient).[11]

-

Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC) by taking small aliquots from the reaction mixture over time.[9][13]

-

Workup and Purification: Once the reaction is complete, the product can be isolated. For solution-phase reactions, this may involve quenching any unreacted isothiocyanate, solvent evaporation, and purification by column chromatography. For solid-phase reactions, the resin is washed extensively to remove excess reagents before the product is cleaved from the support.[4]

Caption: Generalized workflow for reacting trityl isothiocyanate with a nucleophile.

Conclusion

Trityl isothiocyanate is a potent electrophile that demonstrates predictable and useful reactivity with a range of nucleophiles. Its reaction with amines yields stable thioureas, a transformation that is foundational in solid-phase synthesis. The interaction with thiols produces reversible dithiocarbamate adducts, a characteristic of great importance in the context of dynamic covalent chemistry and bioconjugation, where selectivity between cysteine and lysine residues is critical. While reactions with alcohols and water are possible, they are kinetically less favorable. The bulky trityl group influences this reactivity, and understanding these principles is essential for the effective application of trityl isothiocyanate in research, synthesis, and the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Trityl isothiocyanate support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Trityl Group: A Cornerstone of Protecting Group Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl group, universally known in the lexicon of organic chemistry as the trityl (Tr) group, stands as a paramount tool for the selective protection of primary alcohols, amines, and thiols. Its discovery and subsequent application revolutionized multi-step synthesis, particularly in the realms of carbohydrate, nucleoside, and peptide chemistry. This technical guide provides a comprehensive overview of the history, discovery, and core applications of the trityl group, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

From Unexpected Radical to Synthetic Workhorse: A Historical Perspective

The story of the trityl group begins not with the intention of creating a protecting group, but with a foundational discovery in radical chemistry. In 1900, Moses Gomberg, in his attempt to synthesize hexaphenylethane, unexpectedly generated the stable triphenylmethyl radical.[1][2][3] This landmark discovery of the first persistent free radical challenged the prevailing views of carbon valency and laid the theoretical groundwork for the unique properties of the trityl moiety.[1][3]

It was the pioneering work of Burckhardt Helferich in the 1920s that translated Gomberg's discovery into a practical synthetic tool. Helferich and his colleagues were the first to report the use of trityl chloride for the selective protection of the primary hydroxyl group in sugars.[4] They astutely recognized that the significant steric bulk of the three phenyl rings would preferentially direct the reaction to the least hindered primary alcohol, a principle that remains the bedrock of its utility today.[4] This breakthrough ushered in an era of regioselective carbohydrate chemistry, enabling the synthesis of complex structures that were previously inaccessible.[4]

Core Principles: Steric Hindrance and Acid Lability

The efficacy of the trityl group as a protecting agent is rooted in two key characteristics:

-

Steric Bulk: The three bulky phenyl rings create a sterically congested environment around the central carbon atom. This steric hindrance is the primary determinant of its high selectivity for primary alcohols over the more sterically hindered secondary and tertiary alcohols.[5]

-

Acid Lability: The trityl group is readily cleaved under mild acidic conditions. This is due to the exceptional stability of the resulting triphenylmethyl carbocation (trityl cation), which is stabilized by resonance across the three phenyl rings.[5][6] This allows for deprotection without affecting other, more robust protecting groups, a crucial aspect of orthogonal synthesis strategies.[7]

The trityl group is stable to a wide range of conditions, including basic, neutral, and many oxidative and reductive environments, further enhancing its versatility in complex synthetic routes.[4][8]

Quantitative Data Summary

The selectivity and reactivity of the trityl group and its derivatives can be quantified, providing valuable information for reaction planning.

| Parameter | Substrate/Condition | Value/Observation | Reference(s) |

| Selectivity | Competitive tritylation of primary vs. secondary alcohols | High selectivity for primary alcohols. For example, benzyl alcohol shows high conversion while secondary alcohols show minimal to no reaction under the same conditions. | [5] |

| Deprotection Rate | Relative rates of cleavage for substituted trityl groups in 80% acetic acid | Tr < MMT < DMT < TMT (approximate relative rates: 1 < 10 < 300 < >1000) | [9] |

| Racemization | Racemization of Fmoc-Cys(Trt)-OH during coupling in SPPS | Dependent on coupling reagents. e.g., DIPCDI/Oxyma Pure can lead to ~3.3% racemization, while HCTU/DIEA at elevated temperatures can significantly increase racemization. | [7] |

Key Experimental Protocols

Detailed methodologies for the introduction and removal of the trityl group are essential for its successful application.

Protocol 1: Selective Protection of a Primary Alcohol

This protocol describes the general procedure for the selective tritylation of a primary hydroxyl group in the presence of secondary hydroxyls.

Materials:

-

Diol (containing both primary and secondary hydroxyl groups) (1.0 equiv)

-

Trityl chloride (TrCl) (1.1–1.2 equiv)

-

Anhydrous pyridine

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the diol (1.0 equiv) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add trityl chloride (1.1–1.2 equiv) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow addition of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the desired mono-tritylated product.[10]

Protocol 2: Deprotection of a Trityl-Protected Alcohol

This protocol outlines a general method for the acidic cleavage of a trityl ether.

Materials:

-

Trityl-protected alcohol

-

Formic acid (88% or higher) or Trifluoroacetic acid (TFA) in a suitable solvent (e.g., DCM)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the trityl-protected alcohol in dichloromethane.

-

Add a solution of formic acid or a dilute solution of TFA in DCM (e.g., 1-5% v/v) dropwise to the stirred solution at room temperature.

-

Monitor the deprotection by TLC. The reaction is typically complete within 30 minutes to a few hours.

-

Once the reaction is complete, carefully neutralize the acid by washing with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.[10][11]

Protocol 3: Incorporation of Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol details the coupling of a trityl-protected cysteine residue in Fmoc-based SPPS.

Materials:

-

Fmoc-deprotected resin-bound peptide

-

Fmoc-Cys(Trt)-OH (3 equiv)

-

Coupling reagent (e.g., HBTU, 2.9 equiv)

-

Base (e.g., DIPEA, 6 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Swell the resin in DMF.

-

Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate the Fmoc-Cys(Trt)-OH by dissolving it with the coupling reagent and base in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

Wash the resin thoroughly with DMF to remove excess reagents.[1]

Visualizing the Chemistry: Mechanisms and Workflows

Diagrams illustrating the chemical processes and logical workflows provide a clearer understanding of the application of the trityl group.

Conclusion

From its serendipitous discovery as a stable radical to its current status as an indispensable tool in organic synthesis, the trityl group's journey is a testament to the synergy between fundamental discovery and practical application. Its remarkable selectivity for primary functional groups, born from its inherent steric bulk, combined with its mild removal conditions, has cemented its place in the synthetic chemist's toolbox. The continued development of modified trityl groups with fine-tuned lability further expands its utility, ensuring that this venerable protecting group will remain at the forefront of complex molecule synthesis for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2015061246A1 - Method for solution phase detritylation of oligomeric compounds - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.org [mdpi.org]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 10. benchchem.com [benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

Trityl Isothiocyanate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Trityl isothiocyanate, a key reagent in synthetic chemistry, covering its fundamental properties, synthesis, and applications, with a focus on its role in solid-phase synthesis and potential implications in drug discovery.

Core Properties of Trityl Isothiocyanate

Trityl isothiocyanate, also known as triphenylmethyl isothiocyanate, is a versatile chemical compound valued for its reactive isothiocyanate group and the sterically bulky trityl protecting group. These features make it a valuable tool in the synthesis of complex organic molecules.

| Property | Value | Reference |

| CAS Number | 1726-94-9 | |

| Molecular Formula | C20H15NS | |

| Molecular Weight | 301.4 g/mol |

Synthesis of Trityl Isothiocyanate

A common route for the synthesis of various isothiocyanates involves a one-pot reaction from the corresponding primary amine.[3]

General Experimental Protocol for Isothiocyanate Synthesis from Primary Amines

This protocol describes a general method and may require optimization for the specific synthesis of Trityl isothiocyanate.

Materials:

-

Primary amine (e.g., Tritylamine)

-

Carbon disulfide (CS2)

-

A suitable base (e.g., triethylamine, potassium carbonate)[3]

-

A desulfurylating agent (e.g., 2,4,6-trichloro-1,3,5-triazine (TCT))[3]

-

An appropriate solvent (e.g., dichloromethane, water)[3]

Procedure: [3]

-

To a mixture of the primary amine and a base in a suitable solvent, carbon disulfide is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours until the formation of the dithiocarbamate salt is complete, which can be monitored by techniques like HPLC or GC.

-

The mixture is then cooled (e.g., to 0 °C), and a solution of the desulfurylating agent in a solvent is added dropwise.

-

After the addition is complete, the reaction is stirred for a short period to ensure complete conversion.

-

The reaction mixture is then basified to facilitate the decomposition of the intermediate adduct.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude isothiocyanate.

-

Purification is typically achieved by recrystallization from a suitable solvent.

Note: The synthesis of Trityl isothiocyanate may be challenging due to steric hindrance from the bulky trityl group, potentially leading to lower yields.[4]

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. While a specific solvent system for Trityl isothiocyanate is not explicitly detailed in the search results, a general approach to selecting a recrystallization solvent involves finding a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Applications in Solid-Phase Synthesis

Trityl isothiocyanate, particularly in its resin-bound form, is a valuable reagent in solid-phase synthesis, a cornerstone technique in combinatorial chemistry and drug discovery. The trityl group serves as a solid support anchor, allowing for the sequential addition of building blocks and easy purification by filtration.

Synthesis of 2-Aminothiazoles

A key application of resin-bound Trityl isothiocyanate is in the synthesis of 2-aminothiazole derivatives.[5] This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities.

The general workflow for this synthesis is as follows:

Experimental Protocol Outline: [5]

-

Preparation of Trityl Isothiocyanate Resin: Commercially available trityl chloride resin is converted to the trityl isothiocyanate resin.

-

Formation of Resin-Bound Thiourea: The trityl isothiocyanate resin is reacted with a variety of primary amines to generate a library of resin-bound thioureas.

-

Cyclization and Cleavage: The resin-bound thioureas are then reacted with α-haloketones or esters (e.g., methyl 2-chloroacetoacetate) to induce cyclization and cleavage from the resin, yielding the desired 2-aminothiazole derivatives.

Reactions of Trityl Isothiocyanate

The isothiocyanate functional group is highly electrophilic and readily reacts with nucleophiles, most notably primary and secondary amines, to form thiourea derivatives.

The kinetics of the aminolysis of isothiocyanates can be complex, often involving a second-order dependence on the amine concentration, suggesting a mechanism where a second amine molecule acts as a catalyst in a prototropic rearrangement of an intermediate.[6]

Potential Biological Significance and Role in Drug Development

While specific studies on the biological activity of Trityl isothiocyanate are not prevalent in the provided search results, the broader class of isothiocyanates is the subject of extensive research in drug discovery and development. Isothiocyanates are known to exhibit a wide range of biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial effects.[7][8][9]

The mechanism of action of many isothiocyanates is attributed to their ability to modulate various signaling pathways.[8] For instance, they can interact with and modify the function of key cellular proteins through reaction with nucleophilic amino acid residues.[10]

The synthetic accessibility of diverse libraries of compounds, such as the 2-aminothiazoles prepared using Trityl isothiocyanate, makes this reagent a valuable tool for generating novel chemical entities for screening in drug discovery programs.[11] The Trityl isothiocyanate solid-phase synthesis platform allows for the rapid and efficient creation of a multitude of derivatives for biological evaluation.[5]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Trityl isothiocyanate support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

Trityl Isothiocyanate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trityl isothiocyanate ((isothiocyanatomethanetriyl)tribenzene), a member of the isothiocyanate class of organic compounds, is a valuable reagent in synthetic chemistry.[1] Its distinct trityl group provides steric hindrance and stability, making it particularly useful in solid-phase synthesis for the preparation of complex molecules such as thioureas and heterocyclic compounds.[1][2] The electrophilic nature of the isothiocyanate group allows for facile reaction with nucleophiles like amines and alcohols.[1] While its reactivity is key to its utility, it also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for Trityl isothiocyanate to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Trityl isothiocyanate is provided in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for conducting a thorough risk assessment.

Table 1: Physical and Chemical Properties of Trityl Isothiocyanate

| Property | Value | Reference(s) |

| CAS Number | 1726-94-9 | [3][4][5] |

| Molecular Formula | C₂₀H₁₅NS | [4][5][6] |

| Molecular Weight | 301.4 g/mol | [3][4][6] |

| Appearance | Solid | [7] |

| Melting Point | 136-140 °C | [4][6] |

| Boiling Point | 410.7 °C at 760 mmHg | [4][6] |

| Flash Point | 217 °C | [6][8] |

| Density | 1.04 g/cm³ | [4][6] |

| Vapor Pressure | 1.41E-06 mmHg at 25°C | [6] |

| Solubility | Insoluble in water | [9] |

| Sensitivity | Moisture Sensitive | [4][10] |

Hazard Identification and Classification

Trityl isothiocyanate is classified as a hazardous substance. A summary of its GHS hazard classifications is presented in Table 2. Understanding these hazards is the first step in implementing appropriate safety measures.

Table 2: GHS Hazard Classification for Trityl Isothiocyanate

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][3][11] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1][3][11] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1][3][11] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3][11] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][3][11] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [1][3][11] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | [1][3][11] |

The signal word for Trityl isothiocyanate is Danger .[3][11][12]

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive range of PPE must be worn when handling Trityl isothiocyanate.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][12] Ensure that eyewash stations are readily accessible.[10][13]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7][9][12] Avoid contact with skin.[7]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator, such as a dust mask type N95 (US) or EN 149 (EU), especially when handling the powder or if dusts are generated.[12][13] Work in a well-ventilated area, preferably under a chemical fume hood.[7][10]

General Handling Precautions

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[7][11]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands and any exposed skin thoroughly after handling.[7][14]

-

Contaminated work clothing should not be allowed out of the workplace.[7][14]

Storage Conditions

-

Due to its moisture sensitivity, store under a dry, inert atmosphere.[4][10] Recommended storage temperature is 2-8°C.[4]

-

Keep away from incompatible materials such as acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[10]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician.[7] Rinse mouth.[7] Do NOT induce vomiting.[7]

-

If on Skin: Take off immediately all contaminated clothing.[7] Rinse skin with water/shower.[14] If skin irritation or a rash occurs, get medical advice/attention.[7]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[10][11] If experiencing respiratory symptoms, get emergency medical help immediately.[11]

-

If in Eyes: Rinse cautiously with water for several minutes.[7][10] Remove contact lenses, if present and easy to do.[7][10] Continue rinsing.[7][10] Immediately call a POISON CENTER or doctor/physician.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or foam.[10]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][13]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[10] Ensure adequate ventilation.[7] Avoid dust formation.[7] Wear appropriate personal protective equipment.[10]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[7]

-

Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[13] Avoid generating dust.[7]

Experimental Protocols

Trityl isothiocyanate is frequently used in solid-phase synthesis. The following are generalized methodologies based on cited literature.

Preparation of Trityl Isothiocyanate Resin

This protocol describes the conversion of a commercially available trityl chloride resin to a trityl isothiocyanate resin, a versatile starting material for further synthesis.

Methodology:

-

Swell trityl chloride resin in a suitable solvent such as dichloromethane (DCM) in a reaction vessel.

-

Add a solution of tetrabutylammonium thiocyanate in DCM to the swollen resin.

-

Agitate the mixture at ambient temperature.

-

Monitor the reaction for the appearance of the characteristic isothiocyanate infrared absorption peak around 2043 cm⁻¹.

-

Once the reaction is complete, filter the resin and wash it successively with DCM, tetrahydrofuran (THF), and methanol to remove any unreacted reagents and byproducts.

-

Dry the resulting trityl isothiocyanate resin under a vacuum.

Synthesis of Thioureas using Trityl Isothiocyanate Resin

This protocol outlines the general procedure for the synthesis of thioureas, which are important intermediates in the production of various heterocyclic compounds.

Methodology:

-

Swell the prepared trityl isothiocyanate resin in a suitable solvent like THF or DCM.

-

Add a solution of the desired primary or secondary amine to the resin.

-

Agitate the reaction mixture at room temperature.

-

The progress of the reaction can be monitored by the disappearance of the isothiocyanate peak in the IR spectrum of the resin.

-

After the reaction is complete, filter the resin and wash it thoroughly with the reaction solvent, followed by other washing solvents like methanol, to remove excess amine.

-

The resulting resin-bound thiourea can be used in subsequent synthetic steps.

Synthesis of 2-Aminothiazoles from Resin-Bound Thiourea

This protocol details the cyclization of resin-bound thioureas to form 2-aminothiazole derivatives, a scaffold found in many biologically active molecules.

Methodology:

-

Take the resin-bound thiourea prepared in the previous step and swell it in a suitable solvent, such as DMF.

-

Add a solution of a suitable α-haloketone (e.g., methyl 2-chloroacetoacetate) to the resin.

-

Heat the reaction mixture to facilitate the cyclization reaction.

-

Monitor the reaction for completion.

-

After the reaction is complete, filter the resin and wash it with the reaction solvent and other washing solvents.

-

Cleave the 2-aminothiazole product from the resin using an appropriate cleavage cocktail, typically acidic conditions.

-

Isolate and purify the final 2-aminothiazole product.

Visualization of Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of Trityl isothiocyanate, from initial planning to emergency response.

Conclusion

Trityl isothiocyanate is a valuable synthetic tool, but its hazardous properties necessitate careful and informed handling. By understanding its chemical characteristics, adhering to the prescribed safety precautions, and being prepared for potential emergencies, researchers can safely harness its synthetic potential. This guide serves as a comprehensive resource to promote a strong safety culture when working with this compound. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

- 1. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Trityl isothiocyanate support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis of chiral polyaminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 14. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Role of Trityl and Isothiocyanate Functionalities in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the applications of trityl and isothiocyanate functionalities in the realm of solid-phase peptide synthesis (SPPS). While the direct use of a soluble Trityl Isothiocyanate (Trt-NCS) reagent for routine peptide modification is not a widespread technique, the underlying chemistries of the trityl group and the isothiocyanate group are of significant importance in SPPS. This note will elucidate the established applications of trityl groups as protecting agents and linkers, the versatile reactivity of isothiocyanates for peptide modification, and the use of Trityl Isothiocyanate resin as a solid support for combinatorial chemistry.

The Trityl Group in Solid-Phase Peptide Synthesis

The trityl (Trt) group, a triphenylmethyl moiety, is a bulky and acid-labile protecting group integral to modern Fmoc-based SPPS.[1][2] Its primary roles include the protection of reactive amino acid side chains and α-amino groups.